

Off-Target Effects of Naphthyridine-Based Compounds in Cellular Models: A Comparative Guide

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Compound of Interest

Compound Name: 4-Methyl-2,6-naphthyridine

Cat. No.: B15350474

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A notable scarcity of public data exists regarding the specific off-target effects and kinase inhibition profile of **4-Methyl-2,6-naphthyridine**. This naturally occurring alkaloid, isolated from Antirrhinum majus, has been identified in scientific literature, but comprehensive cellular screening and profiling are not readily available.[1][2]

However, the broader naphthyridine scaffold is a well-established and privileged structure in medicinal chemistry, frequently utilized in the development of potent and selective kinase inhibitors.[3][4] To provide researchers, scientists, and drug development professionals with a relevant comparative guide, this document will focus on a well-characterized 2,6-naphthyridine derivative with available experimental data on its off-target profile.

For the purpose of this guide, we will examine a selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, herein referred to as Compound 11, which features a 2,6-naphthyridine core. This compound was developed for the treatment of hepatocellular carcinoma (HCC) and has undergone selectivity profiling against other FGFR family members.[3][4]

Comparison of Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is paramount to its safety and efficacy. Off-target inhibition can lead to unforeseen side effects and toxicities. The following table summarizes the inhibitory activity of Compound 11 against various FGFR isoforms.



Kinase Target	IC50 (nM)	Fold Selectivity vs. FGFR4
FGFR4	1.2	1
FGFR1	>1000	>833
FGFR2	>1000	>833
FGFR3	>1000	>833

Data sourced from a study on selective FGFR4 inhibitors.[3][4]

Cellular Activity in Hepatocellular Carcinoma Models

The on-target efficacy of Compound 11 was evaluated in HCC cell lines with aberrant FGF19-FGFR4 signaling.

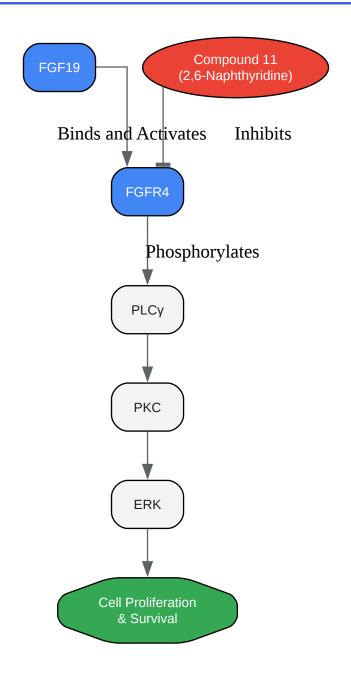
Cell Line	IC50 (nM)
Huh7	15
Нер3В	25

Data represents the half-maximal inhibitory concentration for cell proliferation.[3][4]

Signaling Pathway Perturbation

Compound 11 is designed to inhibit the FGF19-FGFR4 signaling pathway, which is a known oncogenic driver in a subset of HCC. The diagram below illustrates the intended mechanism of action.





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FGF19-FGFR4 Signaling Pathway Inhibition.

Experimental Protocols

To ensure reproducibility and facilitate the design of further studies, detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay

This assay quantifies the potency of a compound against a specific kinase.



 Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases; ATP; substrate peptide (e.g., poly(E,Y)4:1); test compound (Compound 11); kinase buffer; detection reagent (e.g., ADP-Glo™).

Procedure:

- A kinase reaction is set up in a 384-well plate containing the kinase, the substrate peptide, and the test compound at various concentrations.
- The reaction is initiated by the addition of ATP.
- The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
- The kinase reaction is stopped, and the amount of ADP produced is quantified using a detection reagent.
- The luminescence signal, which is proportional to kinase activity, is measured using a plate reader.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

• Materials: Huh7 and Hep3B human hepatocellular carcinoma cell lines; cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics; test compound (Compound 11); CellTiter-Glo® luminescent cell viability assay reagent.

Procedure:

- Cells are seeded in a 96-well plate and allowed to adhere overnight.
- The cells are then treated with the test compound at various concentrations for a specified period (e.g., 72 hours).

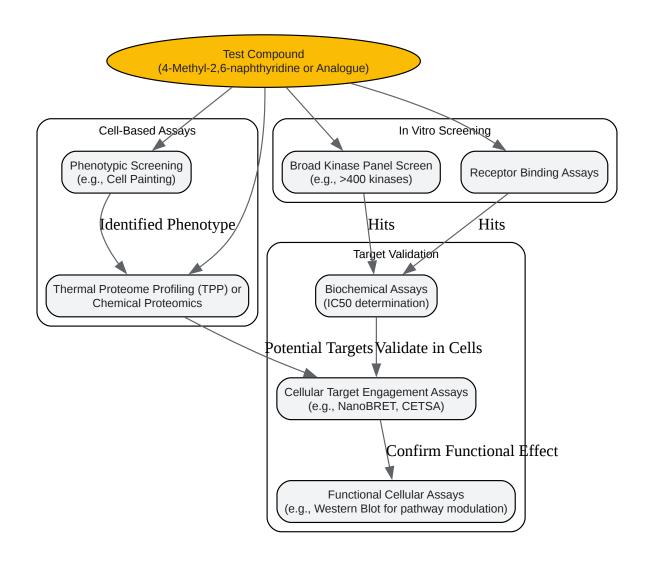


- The CellTiter-Glo® reagent is added to each well, and the plate is incubated to lyse the
 cells and generate a luminescent signal proportional to the amount of ATP present, which
 is indicative of the number of viable cells.
- Luminescence is measured using a plate reader.
- IC50 values are determined from the dose-response curves.

Experimental Workflow for Off-Target Identification

A general workflow for identifying potential off-target effects of a novel compound is outlined below. This is a crucial step in preclinical drug development to assess the safety profile of a drug candidate.





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General Workflow for Off-Target Profiling.

Conclusion

While specific data on the off-target effects of **4-Methyl-2,6-naphthyridine** remains elusive, the analysis of structurally related compounds, such as the selective FGFR4 inhibitor Compound 11, provides valuable insights into the potential of the 2,6-naphthyridine scaffold. The high selectivity of Compound 11 for FGFR4 over other FGFR isoforms in both biochemical and cellular assays underscores the potential for developing highly specific inhibitors based on this core structure. To fully characterize the therapeutic potential and safety profile of **4-Methyl-2,6-**



naphthyridine, a comprehensive off-target screening and profiling campaign, as outlined in the experimental workflow, would be necessary.

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